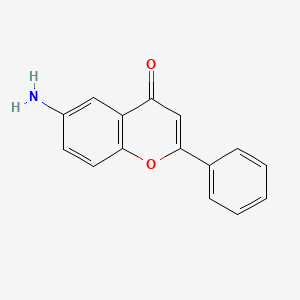

6-Aminoflavone

Vue d'ensemble

Description

6-Aminoflavone is a synthetic flavonoid compound characterized by the presence of an amino group attached to the flavone nucleus. Flavones are a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment and neuroprotection.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoflavone typically involves the Buchwald coupling reaction of 6-bromoflavone with benzophenone imine, using a palladium (II) catalyst and xantphos as a ligand, with cesium carbonate as a base in dioxane at 90°C. The resulting imine is then hydrolyzed with trifluoroacetic acid in tetrahydrofuran at room temperature to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for higher yields and purity through various purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Formation of Thiazolidinone Derivatives

6-Aminoflavone reacts with aldehydes and thioglycolic acid to form thiazolidinone analogs. This one-pot, two-stage reaction involves :

-

Condensation : Aldehyde and thioglycolic acid react at 0°C.

-

Cyclization : DCC-mediated coupling at room temperature.

Representative Derivatives and Yields :

| Compound | Aldehyde Used | Reaction Time (Stage 1/2) | Yield (%) |

|---|---|---|---|

| 6a | Benzaldehyde | 5 min / 50 min | 44.1 |

| 6c | 3,4-Dichlorobenzaldehyde | 15 min / 1 h | 49.0 |

| 12c | 3,4-Dichlorobenzaldehyde | 30 min / 30 min | 90.3 |

| 18c | 3,4-Dichlorobenzaldehyde | 30 min / 30 min | 71.1 |

Notes: Electron-withdrawing substituents (e.g., Cl) enhance yields due to increased electrophilicity of aldehydes .

Buchwald-Hartwig Coupling with Aryl Halides

Palladium-catalyzed coupling enables N-arylation of this compound with aryl/heteroaryl halides :

-

Catalyst System : Pd₂(dba)₃, Xantphos ligand, NaO-t-Bu.

-

Conditions : 110°C in 1,4-dioxane.

Selected Products and Yields :

| Compound | Aryl Halide | Yield (%) |

|---|---|---|

| 7a | 4-Bromoanisole | 72 |

| 7f | 2-Bromopyridine | 68 |

| 7n | 2,5-Dibromopyridine | 65 |

| 7q | 4-Bromo-2-methylthiazole | 58 |

Mechanistic Insight: Coupling occurs selectively at the para position of pyridine in dibromo derivatives .

N-Benzylation via Reductive Amination

This compound undergoes N-benzylation using aromatic aldehydes and NaBH₄ :

-

Conditions : Methanol, room temperature.

-

Example : Benzaldehyde yields N-benzyl-6-aminoflavone (9a) with 85% efficiency.

Biological Relevance : Derivatives like 9f (IC₅₀ = 9.35 µM vs. MCF-7 cells) show potent anticancer activity .

Microbial N-Acetylation

Gordonia sp. DSM 44456 catalyzes the conversion of this compound to 6-acetamidoflavone :

-

Conditions : 72-hour incubation in nutrient broth.

-

Yield : 95% (confirmed via HPLC and NMR).

Significance : Offers an eco-friendly alternative to chemical acetylation using acetic anhydride .

Oxidative DNA Damage Induction

While not a synthetic reaction, this compound generates reactive oxygen species (ROS) in MDA-MB-468 breast cancer cells, causing oxidative DNA damage (8-oxo-dG formation) and apoptosis . This underscores its redox-active properties.

Enzyme Inhibition via Structural Interactions

This compound inhibits BACE1 (β-secretase) via hydrogen bonding (T612, N649) and π-π interactions (F656, F1013) in molecular docking studies . This interaction is critical for its anti-amyloidogenic effects.

Applications De Recherche Scientifique

Neuroprotective Effects

Recent studies have highlighted the potential of 6-AF as a neuroprotective agent. In a study involving male albino mice subjected to oxidative stress induced by lipopolysaccharides (LPS), 6-AF treatment significantly improved memory and behavioral functions. The compound was shown to restore synaptic proteins and enhance the activities of antioxidant enzymes, indicating its therapeutic efficacy against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: LPS-Induced Memory Impairment in Mice

- Objective: Evaluate the neuroprotective effects of 6-AF.

- Method: Mice were divided into four groups: control, LPS-treated, LPS + 6-AF treated, and 6-AF treated.

- Results:

- Significant restoration of memory function in the LPS + 6-AF group.

- Enhanced antioxidant enzyme activity compared to LPS-only group.

| Group | Treatment | Memory Function Improvement | Antioxidant Enzyme Activity |

|---|---|---|---|

| 1 | Control | Baseline | Baseline |

| 2 | LPS | Decreased | Decreased |

| 3 | LPS + 6-AF | Significant | Increased |

| 4 | 6-AF | Significant | Increased |

This research suggests that 6-AF may serve as a natural, non-toxic therapeutic agent for treating neurodegenerative conditions .

Anticancer Properties

This compound has demonstrated significant anticancer properties. It has been evaluated as a potential inhibitor of various protein-tyrosine kinases involved in cancer progression. The compound has shown activity against selected human tumor cell lines both in vitro and in vivo.

Case Study: Inhibition of Protein-Tyrosine Kinases

- Objective: Assess the anticancer potential of aminoflavones including 6-AF.

- Method: Synthesis and biochemical evaluation of aminoflavones as inhibitors.

- Results:

- Inhibition of kinases such as p56lck and EGFr was observed.

| Aminoflavone Derivative | Inhibition Activity (%) |

|---|---|

| This compound | High |

| Other derivatives | Variable |

The findings indicate that modifications to the aminoflavone structure can enhance its anticancer efficacy .

Calcium Channel Blockade

Another significant application of 6-AF is its role as a calcium channel blocker. This property has implications for treating conditions such as asthma and hypertension.

Case Study: Tracheal Relaxation Studies

- Objective: Investigate the relaxant effects of 6-AF on tracheal contractions.

- Method: Ex vivo studies on isolated rat tracheal rings.

- Results:

- Demonstrated significant relaxation effects comparable to established bronchodilators like theophylline.

| Treatment | Relaxation Effect (%) |

|---|---|

| Control | Baseline |

| KCl | Decreased |

| This compound | 91.1 ± 2.1 |

These results suggest that 6-AF could be developed into a therapeutic agent for respiratory conditions due to its safety profile and efficacy .

Safety Profile and Toxicology

Toxicological assessments have shown that 6-AF is safe at various doses, with no significant adverse effects observed in murine models. This safety profile is crucial for its potential therapeutic applications.

Toxicological Study Summary

- Objective: Evaluate the safety of 6-AF through acute and sub-acute toxicity studies.

- Method: Administered varying doses to mice and monitored for physical changes and mortality.

- Results:

| Dose (mg/kg) | Observations |

|---|---|

| <2000 | No toxic effects |

The medium lethal dose (LD50) was found to be over 2000 mg/kg, classifying it as a low-risk compound according to GHS criteria .

Mécanisme D'action

6-Aminoflavone exerts its effects through various molecular targets and pathways:

Topoisomerase II Inhibition: The compound inhibits the topoisomerase II enzyme, leading to the disruption of DNA replication and cell division in cancer cells.

Antioxidant Activity: Exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Effects: Modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha.

Comparaison Avec Des Composés Similaires

- 6-Hydroxyflavone

- Apigenin

- Chrysin

- Daidzein

- Genistein

Comparison: 6-Aminoflavone is unique among flavones due to its amino group, which enhances its biological activity and therapeutic potential. Unlike other flavones such as 6-Hydroxyflavone and Apigenin, this compound has shown specific anticancer activity through topoisomerase II inhibition . Additionally, its neuroprotective and anti-inflammatory effects further distinguish it from other similar compounds .

Activité Biologique

6-Aminoflavone (6AF) is a synthetic flavonoid that has garnered attention for its diverse biological activities, particularly in the realms of cancer therapy and neuroprotection. This article synthesizes current research findings on the biological activity of 6AF, highlighting its mechanisms, therapeutic potentials, and safety profiles.

1. Antioxidant Activity and Neuroprotection

Recent studies have demonstrated that 6AF exhibits significant antioxidant properties, which are crucial for protecting neuronal cells from oxidative stress-induced damage. In a study involving a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation, 6AF administration significantly reversed oxidative stress markers and improved memory deficits. The compound was shown to activate the phospho-Akt signaling pathway, which plays a vital role in cellular survival and function .

2. Antitumor Effects

6AF has been identified as a potent antiproliferative agent against various tumor cell lines. It has shown significant growth inhibitory effects in human triple-negative breast cancer (TNBC) models at low doses. The mechanism involves activation of the aryl hydrocarbon receptor (AhR), leading to apoptosis in cancer cells .

Neuroprotective Effects

A study investigated the effects of 6AF on LPS-induced memory impairment in adult male albino mice. The experimental design included four groups: control, LPS-treated, LPS + 6AF-treated, and 6AF-only treated. Behavioral tests such as the Morris water maze demonstrated that 6AF significantly improved spatial learning and memory functions compared to LPS-only treated mice .

| Group | Treatment | Memory Improvement (Morris Water Maze) |

|---|---|---|

| 1 | Control | Baseline |

| 2 | LPS | Significant delay in finding platform |

| 3 | LPS + 6AF | Reduced latency to find platform |

| 4 | 6AF Only | Comparable to control group |

Antitumor Activity

In vitro studies have confirmed the cytotoxic effects of 6AF on various cancer cell lines. For example, it exhibited significant inhibition of cell proliferation in MCF-7 breast cancer cells and renal tumor xenografts. The compound's mechanism involves modulation of the AhR pathway, which is critical for its antitumor activity .

Safety Profile

The safety of 6AF has been evaluated through various toxicological studies. In murine models, administration of high doses did not result in any observable toxic effects or pathological changes in major organs such as the liver, kidney, and heart .

Summary of Findings

- Antioxidant Properties : Effective in reversing oxidative stress and improving cognitive functions.

- Antitumor Activity : Demonstrated significant growth inhibition in various cancer cell lines.

- Safety : Exhibits a favorable safety profile with no significant adverse effects noted in animal studies.

Propriétés

IUPAC Name |

6-amino-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHKBWPNCFDUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584330 | |

| Record name | 6-Amino-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4613-53-0 | |

| Record name | 6-Amino-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Aminoflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.